![molecular formula C23H22F3N3O3S B2983622 3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1030881-50-5](/img/structure/B2983622.png)
3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one
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Description
“3-isopropyl-8,9-dimethoxy-5-{[2-(trifluoromethyl)benzyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one” is a chemical compound with the molecular formula C23H22F3N3O3S and a molecular weight of 477.5 . This product is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C23H22F3N3O3S. It contains various functional groups, including an imidazo[1,2-c]quinazolin-2(3H)-one ring, a trifluoromethyl group, a benzyl group, and a sulfanyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not specified in the available sources .Scientific Research Applications
Chiral Auxiliary for Synthesis of α-Amino Acids
This compound acts as a chiral auxiliary in the synthesis of α-amino acids. Chiral auxiliaries are crucial for producing optically active compounds, which are important in the development of pharmaceuticals and other biologically active molecules .
Antitumor Activity
It has been identified as an inhibitor with potential antitumor activity. Compounds with such properties are valuable in cancer research for the development of new chemotherapy agents .
Organic Synthesis Building Blocks
The compound’s structure suggests that it could serve as a building block in organic synthesis, particularly in the construction of complex molecules with specific three-dimensional arrangements .
Catalysis in Organic Reactions
Given its structural features, this compound might be used as a catalyst or a ligand in various organic reactions, such as cross-coupling reactions, which are pivotal in creating complex organic compounds .
Drug Development for Parkinson’s Disease
Derivatives of this compound could be synthesized and evaluated for their potential as treatments for Parkinson’s disease, as similar structures have shown activity as inhibitors in related biochemical pathways .
Peptide Synthesis
The compound could be used in peptide synthesis, which is a fundamental process in the production of therapeutic peptides and proteins .
properties
IUPAC Name |
8,9-dimethoxy-3-propan-2-yl-5-[[2-(trifluoromethyl)phenyl]methylsulfanyl]-3H-imidazo[1,2-c]quinazolin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22F3N3O3S/c1-12(2)19-21(30)28-20-14-9-17(31-3)18(32-4)10-16(14)27-22(29(19)20)33-11-13-7-5-6-8-15(13)23(24,25)26/h5-10,12,19H,11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAAQRFHSHOASOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N=C2N1C(=NC3=CC(=C(C=C32)OC)OC)SCC4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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